N-[(1-ethylpyrazol-4-yl)methyl]-5-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide
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Overview
Description
N-[(1-ethylpyrazol-4-yl)methyl]-5-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide is a synthetic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethylpyrazol-4-yl)methyl]-5-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the ethyl group: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base.
Attachment of the fluorophenoxy group: This step involves the nucleophilic substitution reaction between the pyrazole derivative and 2-fluorophenol.
Formation of the carboxamide group: The final step involves the reaction of the intermediate compound with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
Oxidation: Oxidized pyrazole derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[(1-ethylpyrazol-4-yl)methyl]-5-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to various biological effects, such as inhibition of cell proliferation, reduction of inflammation, or antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
Celecoxib: A well-known pyrazole derivative with anti-inflammatory properties.
Rimonabant: A pyrazole derivative used as an anti-obesity drug.
Fezolamide: An antidepressant agent with a pyrazole core.
Uniqueness
N-[(1-ethylpyrazol-4-yl)methyl]-5-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenoxy group, in particular, may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties.
Properties
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-5-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN5O2/c1-2-23-10-12(9-20-23)8-19-17(24)15-7-13(21-22-15)11-25-16-6-4-3-5-14(16)18/h3-7,9-10H,2,8,11H2,1H3,(H,19,24)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRIRELUSBERJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CNC(=O)C2=NNC(=C2)COC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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